molecular formula C11H9F3N2S B2924669 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine CAS No. 2172157-24-1

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine

Cat. No.: B2924669
CAS No.: 2172157-24-1
M. Wt: 258.26
InChI Key: JOTZKAAELWNFKW-UHFFFAOYSA-N
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Description

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine is a chemical compound built around the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole core is recognized as a privileged structure in the design of bioactive molecules and is known to be associated with a broad spectrum of pharmacological activities . The incorporation of a phenyl group at the 4-position of the thiazole ring is a common structural feature explored in anticancer and antiparasitic research . The 2,2,2-trifluoroethyl substituent is a key functional group that can markedly influence the properties of a molecule. The trifluoromethyl group is highly lipophilic and electronegative, which often results in enhanced metabolic stability, improved cell membrane permeability, and greater bioavailability compared to non-fluorinated analogs . This makes compounds featuring this group valuable tools in the development of new therapeutic agents, particularly in oncology and infectious diseases . Researchers investigate this compound and its analogs primarily as a scaffold for developing new antileishmanial agents. Studies on similar 4-phenyl-1,3-thiazol-2-amines have demonstrated promising activity against the promastigote forms of Leishmania amazonensis , which is responsible for the cutaneous form of the disease, showing good activity and selectivity indices in vitro . Furthermore, molecular modeling studies suggest that one potential macromolecular target for this class of compounds could be S-methyl-5-thioadenosine phosphorylase, an enzyme that could be exploited to enhance antiparasitic activity and reduce potential toxic side effects . The 2-aminothiazole ring is also a known bioisostere for pyrimidine and other heterocycles, allowing researchers to fine-tune the molecule's interaction with biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)6-8-9(16-10(15)17-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTZKAAELWNFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the catalytic hydrogenation of an O-Boc-protected derivative, which reduces the double bond and eliminates the hydroxy group, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Antileishmanial Agents:
    • 4-Phenyl-1,3-thiazol-2-amines, including 4-phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine, have shown promise as scaffolds for new antileishmanial agents .
    • In a study, several 4-phenyl-1,3-thiazol-2-amines were synthesized and screened against Leishmania amazonensis . Some of these compounds exhibited significant anti-promastigote activity and good selectivity indexes when tested against Vero cells .
    • One of the tested compounds demonstrated an IC50 of 20.78 μM against promastigotes with a selectivity index of 5.69 . Other compounds also displayed notable biological behavior . A target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds, which could be explored to enhance activity and decrease potential toxic side effects .
    CompoundIC50 (μM)Selectivity Index
    Compound 6 (most promising compound)20.785.69
    Compound 346.6326.11
    Compound 453.124.80
  • Human African Trypanosomiasis (HAT) Treatment:
    • 2,4-Diaminothiazoles, a class of compounds to which this compound is related, have been investigated for their potential in treating Human African Trypanosomiasis (HAT) .
    • These studies emphasize the importance of developing cytocidal drugs for HAT treatment and the significance of static–cidal screening of analogues .
    • Potent drug-like inhibitors were developed using phenotypic screening to guide structure-activity relationships, and proof of concept was established in an animal model of the hemolymphatic stage of HAT .
    • The research indicated that removing the free amino group at the 4-position on the thiazole significantly reduced potency, suggesting the importance of this group for activity .

Related Compounds and Applications

While the search results do not provide specific case studies or comprehensive data tables directly focusing on "this compound", they highlight the broader applications of thiazole derivatives in medicinal chemistry:

  • Tetrazole Derivatives: Tetrazole derivatives, which are heterocyclic compounds, are very important in medicinal chemistry and drug design .
  • CDK9 Inhibitors: Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been found to inhibit cellular CDK9-mediated RNA polymerase II transcription and reduce the expression level of Mcl-1 antiapoptotic protein .

Mechanism of Action

The mechanism of action of 4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For example, it may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds Compared :

5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine () Substituents: Trifluoromethylbenzyl group at position 3.

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine ()

  • Substituents: Cyclohexylphenyl at position 3.
  • Properties: Increased steric hindrance from the cyclohexyl group; reduced solubility in polar solvents.

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine () Substituents: Dimethylphenyl at position 4, methyl at position 4.

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine ()

  • Substituents: Halogenated benzyl group at position 5.
  • Properties: Halogens improve polarity and may enhance binding to hydrophobic pockets in enzymes.

Comparison Table :

Compound Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound Phenyl (4), Trifluoroethyl (5) ~272.3 (estimated) High electronegativity, metabolic stability
5-{[4-(Trifluoromethyl)phenyl]methyl}-... Trifluoromethylbenzyl (5) ~316.3 Lipophilic, membrane-permeable
4-(4-Cyclohexylphenyl)-... Cyclohexylphenyl (4) ~286.4 Steric hindrance, low solubility
4-(2,4-Dimethylphenyl)-5-methyl-... Dimethylphenyl (4), Methyl (5) ~244.3 Electron-rich, reactive
5-[(3-Chloro-4-fluorophenyl)methyl]-... Chlorofluorobenzyl (5) ~281.8 Polar, halogen-mediated interactions

Biological Activity

4-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine is a heterocyclic compound characterized by its thiazole ring, which is substituted with a phenyl group and a trifluoroethyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

The chemical formula of this compound is C11H9F3N2SC_{11}H_{9}F_{3}N_{2}S with a molecular weight of approximately 258.26 g/mol. It has a predicted boiling point of 368.8 ± 42.0 °C and a density of 1.367 ± 0.06 g/cm³ .

PropertyValue
Molecular FormulaC₁₁H₉F₃N₂S
Molecular Weight258.26 g/mol
Boiling Point368.8 ± 42.0 °C
Density1.367 ± 0.06 g/cm³
pKa3.72 ± 0.10

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains effectively . The trifluoroethyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Investigations into related thiazole compounds have revealed their efficacy in inhibiting tumor cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The unique electronic properties imparted by the trifluoroethyl group may contribute to this activity by modulating interactions with biological targets.

Enzyme Inhibition

A notable aspect of the biological activity of this compound is its potential as an inhibitor of dihydrofolate reductase (DHFR), an important enzyme in folate metabolism critical for DNA synthesis and repair . The inhibition of DHFR can lead to reduced cell proliferation in rapidly dividing cells such as cancerous cells.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may act as an allosteric modulator or direct inhibitor of specific enzymes involved in metabolic pathways.
  • Cell Membrane Penetration : The trifluoroethyl substitution enhances membrane permeability, allowing the compound to reach intracellular targets more effectively.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating thiazole derivatives for their biological activities:

  • Antimicrobial Studies : A series of thiazole derivatives were evaluated for antibacterial activity against strains comparable to gentamicin and ciprofloxacin. Compounds with similar structures demonstrated significant inhibition .
  • Antitumor Efficacy : Research into thiazole compounds has shown promising results in vitro against various cancer cell lines. For instance, one study reported that certain thiazole derivatives exhibited IC₅₀ values comparable to established chemotherapeutics .
  • DHFR Inhibition : Molecular modeling studies indicated that structural modifications in thiazole compounds could enhance binding affinity to DHFR, suggesting a pathway for developing more effective inhibitors .

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